An In-depth Technical Guide to L-Proline, 1-(aminocarbonyl)-: Properties, Synthesis, and Applications
An In-depth Technical Guide to L-Proline, 1-(aminocarbonyl)-: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of L-Proline, 1-(aminocarbonyl)-, a derivative of the proteinogenic amino acid L-proline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in leveraging the unique structural and chemical attributes of this chiral molecule.
Introduction and Molecular Overview
L-Proline, 1-(aminocarbonyl)-, also known by its systematic IUPAC name (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid, is a modified amino acid that incorporates a carbamoyl group at the nitrogen atom of the pyrrolidine ring. This modification significantly alters the electronic and steric properties of the parent L-proline molecule, influencing its reactivity, conformational preferences, and biological interactions. The rigid pyrrolidine ring, a hallmark of proline, imparts a unique conformational constraint, making its derivatives valuable scaffolds in asymmetric synthesis and peptidomimetics. The introduction of the 1-(aminocarbonyl) group adds a potential hydrogen bond donor and acceptor, further expanding its utility in designing molecules with specific binding properties.
Physicochemical Properties
A thorough understanding of the physicochemical properties of L-Proline, 1-(aminocarbonyl)- is fundamental to its application in research and development. The following table summarizes the key known and computed properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀N₂O₃ | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| CAS Number | 38605-65-1 | [1] |
| Appearance | White crystalline powder (predicted) | - |
| Melting Point | 203-205 °C | [2] |
| Boiling Point | Predicted: ~365.9 °C at 760 mmHg | [3] |
| Solubility | Soluble in water (predicted based on parent compound and polar functional groups). | - |
| pKa (Carboxylic Acid) | Estimated to be slightly lower than L-proline's pKa₁ of ~1.99 due to the electron-withdrawing effect of the carbamoyl group. | Based on [4] |
| XLogP3 | -0.5 (Computed) | [1][5] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Topological Polar Surface Area | 83.6 Ų | [1][5] |
Structural Elucidation: X-ray crystallography studies have revealed that in the solid state, the pyrrolidine ring of L-Proline, 1-(aminocarbonyl)- adopts a half-chair conformation. The molecules are interconnected by a network of N—H⋯O and O—H⋯O hydrogen bonds, forming cyclic structures that further assemble into a three-dimensional network.[1][6][7]
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of L-Proline, 1-(aminocarbonyl)- can be achieved through the carbamoylation of L-proline. A common and effective method involves the reaction of L-proline with a source of cyanate in an acidic aqueous medium.
Caption: Synthetic route to L-Proline, 1-(aminocarbonyl)-.
Experimental Protocol: Synthesis of L-Proline, 1-(aminocarbonyl)-
This protocol is based on the general principle of carbamoylation of amino acids.
-
Dissolution: Dissolve L-proline (1 equivalent) in deionized water.
-
Acidification: Adjust the pH of the solution to approximately 4-5 with a suitable acid (e.g., 1M HCl). This step is crucial for the in-situ generation of isocyanic acid from the cyanate salt.
-
Addition of Cyanate: While stirring, add a solution of potassium cyanate (1.1 equivalents) in deionized water dropwise to the L-proline solution.
-
Reaction: Heat the reaction mixture to 50-60°C and maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by crystallization, which may be induced by concentrating the solution under reduced pressure and/or adjusting the pH to the isoelectric point of the product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Chemical Reactivity
The chemical reactivity of L-Proline, 1-(aminocarbonyl)- is dictated by the presence of the carboxylic acid and the carbamoyl group.
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Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction.
-
Carbamoyl Group: The amide functionality of the carbamoyl group is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H protons are weakly acidic.
-
Carbamoylation of Proteins: The in-vivo or in-vitro carbamoylation of the N-terminal proline of proteins by cyanate has been observed.[8] This post-translational modification can alter the structure and function of proteins.[8]
-
Reaction with Aldehydes: The N-terminal proline residue in peptides and proteins has been shown to react with formaldehyde to form stable bicyclic aminals. While not directly studied with the isolated title compound, this reactivity of the proline nitrogen is noteworthy.
Applications in Research and Drug Development
The unique structural features of L-Proline, 1-(aminocarbonyl)- make it an attractive molecule for various applications, particularly in the realm of medicinal chemistry and drug discovery.
Chiral Building Block in Asymmetric Synthesis
The inherent chirality of L-Proline, 1-(aminocarbonyl)-, derived from L-proline, makes it a valuable chiral building block.[9][10][11] It can be used as a starting material for the synthesis of more complex chiral molecules, where the stereochemistry of the final product is controlled by the stereocenter of the proline scaffold. The carbamoyl group can be retained in the final molecule to participate in specific interactions with biological targets or can be chemically modified.
Scaffold for Enzyme Inhibitors
Proline and its derivatives are known to be effective scaffolds for the design of enzyme inhibitors, particularly for proteases like matrix metalloproteases (MMPs).[12] The rigid pyrrolidine ring helps to position functional groups in a precise orientation for optimal binding to the active site of an enzyme. The carbamoyl group of L-Proline, 1-(aminocarbonyl)- can serve as a key interacting moiety, forming hydrogen bonds with amino acid residues in the enzyme's active site.
Peptidomimetics
The conformational rigidity of the proline ring is often exploited in the design of peptidomimetics to mimic or block peptide-protein interactions. L-Proline, 1-(aminocarbonyl)- can be incorporated into peptide sequences to induce specific secondary structures or to replace a native amino acid to enhance stability or binding affinity.
Pharmacological Relevance of N-Carbamoyl Amino Acids
N-carbamoyl amino acids have demonstrated pharmacological relevance. For instance, N-carbamoyl-L-glutamic acid is an approved drug for the treatment of certain urea cycle disorders.[6][8] While the direct therapeutic application of L-Proline, 1-(aminocarbonyl)- has not been established, the study of N-carbamoyl amino acids as a class of compounds with potential biological activity is an active area of research.
Analytical and Spectroscopic Characterization
Caption: A logical workflow for the analytical characterization of L-Proline, 1-(aminocarbonyl)-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 1.5-4.0 ppm. The α-proton (on the carbon bearing the carboxyl group) would likely appear as a multiplet around 4.0-4.5 ppm. The protons of the carbamoyl group (-NH₂) would appear as a broad singlet, and the carboxylic acid proton (-COOH) would be a very broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbons of the pyrrolidine ring, the carbonyl carbon of the carboxylic acid group (typically in the 170-180 ppm region), and the carbonyl carbon of the carbamoyl group (around 155-165 ppm).[4]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 159.0764. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 157.0619.
-
Fragmentation: The fragmentation pattern would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavage of the carbamoyl group. The pyrrolidine ring may also undergo characteristic ring-opening fragmentation.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present.
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid.
-
N-H Stretch: The N-H stretching vibrations of the primary amide in the carbamoyl group would likely appear as two bands in the region of 3100-3500 cm⁻¹.
-
C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹ (for the hydrogen-bonded dimer), and the amide C=O stretch (Amide I band) of the carbamoyl group would be observed around 1640-1680 cm⁻¹.
Conclusion
L-Proline, 1-(aminocarbonyl)- is a chiral molecule with a well-defined structure and predictable chemical reactivity. Its synthesis from readily available L-proline makes it an accessible building block for further chemical elaboration. While comprehensive experimental data on all its physicochemical properties are not widely published, its known characteristics and the established utility of proline derivatives suggest its significant potential in medicinal chemistry and asymmetric synthesis. As a chiral scaffold, it offers a rigid framework for the design of enzyme inhibitors and peptidomimetics. Further research into the biological activities of this and related N-carbamoyl amino acids may unveil novel therapeutic applications.
References
-
PubChem. (2S)-1-carbamoylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
- Ah Mew, N., et al. (2017). N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders. Expert Opinion on Orphan Drugs, 5(10), 793-808.
- De Simone, A., et al. (2010). Carbamylation of N-Terminal Proline. ACS Medicinal Chemistry Letters, 1(6), 254–257.
- Daniotti, M., et al. (2010). Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders. Expert Opinion on Pharmacotherapy, 11(13), 2215-2226.
-
PubChemLite. (2s)-1-carbamoylpyrrolidine-2-carboxylic acid (C6H10N2O3). [Link]
-
PubChem. (2S)-1-carbamoylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Seijas, L. E., et al. (2007). (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid.
- D'Andrea, L. D., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Molecules, 24(8), 1533.
- Seijas, L. E., et al. (2007). (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid.
-
Chemical-Suppliers.com. 1-Carbamoyl-pyrrolidine-2-carboxylic acid. [Link]
-
PubChem. L-Proline. National Center for Biotechnology Information. [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3260.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. [Link]
-
PubChem. 1-Carbamoylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
- Seijas, L. E., et al. (2007). (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid.
-
PubChemLite. (2s)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid. [Link]
-
REDI. (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid. [Link]
-
PubChem. (2S)-1-carbamoylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid. [Link]
-
MDPI. L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. [Link]
-
PubMed. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. [Link]
-
PubMed Central. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. [Link]
-
Chemical-Suppliers.com. 1-Carbamoyl-pyrrolidine-2-carboxylic acid. [Link]
-
PubMed Central. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. [Link]
-
PubMed. Carbamoylases: characteristics and applications in biotechnological processes. [Link]
-
PubMed Central. N-carbamoyl-D-amino-acid hydrolase. [Link]
Sources
- 1. (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid - REDI | REDI [redi.cedia.edu.ec]
- 5. researchgate.net [researchgate.net]
- 6. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamylation of N-Terminal Proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. PubChemLite - (2s)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid (C9H16N2O3) [pubchemlite.lcsb.uni.lu]
- 11. PubChemLite - (2s)-1-carbamoylpyrrolidine-2-carboxylic acid (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 12. (2S)-1-carbamoylpyrrolidine-2-carboxylic acid | C6H10N2O3 | CID 217338 - PubChem [pubchem.ncbi.nlm.nih.gov]
